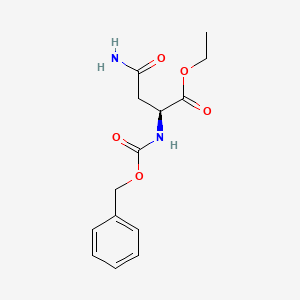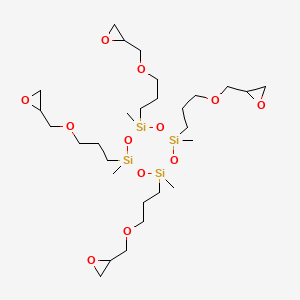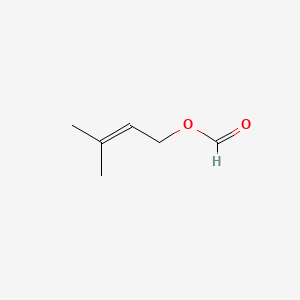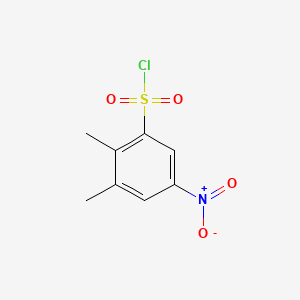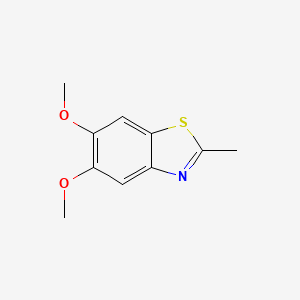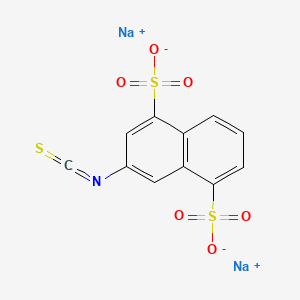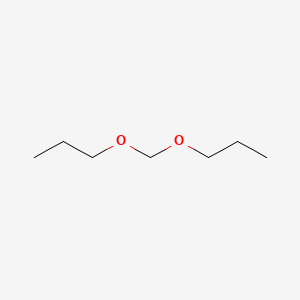
N-(4-methylbenzyl)urea
Vue d'ensemble
Description
N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O . It is used for proteomics research.
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of N-(4-methylbenzyl)urea has been analyzed using FTIR, NMR, and HRMS analytical techniques . The molecular weight of this compound is 164.21 g/mol.Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis
N-(4-methylbenzyl)urea is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique
Antiviral Research
N-(4-methylbenzyl)urea derivatives have been investigated for their potential as antiviral agents. For example, certain urea derivatives have demonstrated effectiveness as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown significant anti-HIV-1 activity, with one particular compound exhibiting an EC50 value of 10 nM and a high selectivity index of 1923 (Sakakibara et al., 2015).
Chemical Synthesis
In the realm of chemical synthesis, N-benzyl ureas, including N-(4-methylbenzyl)urea, have been used in the stereospecific intramolecular electrophilic arylation of lithiated ureas. This process allows for the creation of new stereogenic centers and has applications in the synthesis of chiral tertiary carbinamines (Clayden et al., 2007).
Material Science
N-(4-methylbenzyl)urea and its derivatives have also been explored in material science. For instance, cocondensation reactions involving urea with methylolphenols under acidic conditions have been studied, leading to the formation of various urea derivatives with potential applications in polymer science (Tomita & Hse, 1992).
Drug Analysis and Synthesis
Derivatives of N-(4-methylbenzyl)urea have been synthesized for use as internal standards in drug analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). These derivatives help in studying the pharmacokinetics of drugs (Liang et al., 2020).
Photolabile Derivatives
Research into photolabile derivatives of urea has involved N-(4-methylbenzyl)urea compounds. These derivatives can photolyze in aqueous solutions to release free urea, which has potential applications in studying enzymatic processes and in photodynamic therapy (Wieboldt et al., 2002).
Plant Physiology
In the field of plant physiology, optically active N-methylbenzyl phenyl ureas, related to N-(4-methylbenzyl)urea, have been shown to affect plant growth and sodium distribution in plants under stress, such as salinity stress (Omokawa & Aonuma, 2002).
Medical Imaging
For medical imaging, particularly positron emission tomography (PET), N-(4-methylbenzyl)urea derivatives have been investigated. For example, radiolabelled derivatives have been synthesized for studying specific inhibitors in the brain (Vasdev et al., 2005).
Orientations Futures
The development of resource-efficient and environment-friendly synthetic processes for manufacturing chemicals and intermediates, including N-substituted ureas, is crucial for sustainable industrial development . Future research could focus on improving the synthesis process and exploring the potential applications of N-(4-methylbenzyl)urea in various industries.
Propriétés
IUPAC Name |
(4-methylphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQOSUOSPHUYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363301 | |
| Record name | N-(4-methylbenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)urea | |
CAS RN |
54582-34-2 | |
| Record name | N-(4-methylbenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



